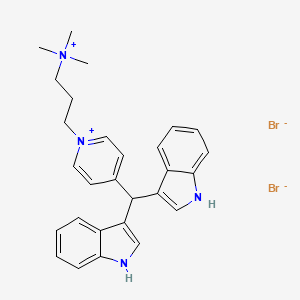
4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features a unique structure combining indole, pyridine, and quaternary ammonium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction.
Alkylation: The indole derivative undergoes alkylation with a suitable alkyl halide to introduce the trimethylammonio group.
Coupling with Pyridine: The alkylated indole is then coupled with a pyridine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated compounds.
科学研究应用
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quaternary ammonium group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(Di(1H-indol-3-yl)methyl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide
- 4-(Di(1H-indol-3-yl)methyl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
21074-48-6 |
|---|---|
分子式 |
C28H32Br2N4 |
分子量 |
584.4 g/mol |
IUPAC 名称 |
3-[4-[bis(1H-indol-3-yl)methyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C28H32N4.2BrH/c1-32(2,3)18-8-15-31-16-13-21(14-17-31)28(24-19-29-26-11-6-4-9-22(24)26)25-20-30-27-12-7-5-10-23(25)27;;/h4-7,9-14,16-17,19-20,28-30H,8,15,18H2,1-3H3;2*1H/q+2;;/p-2 |
InChI 键 |
AXQLCHBHLBDYIF-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



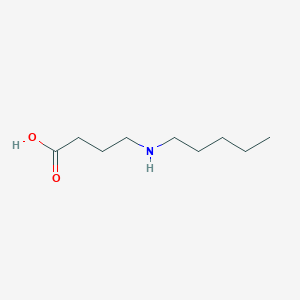
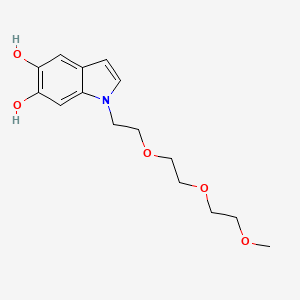
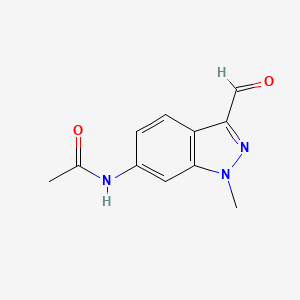
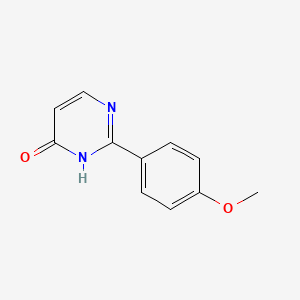
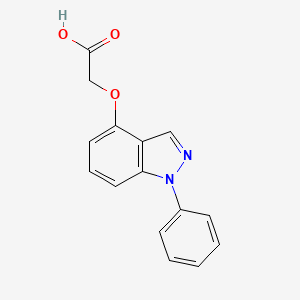
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)

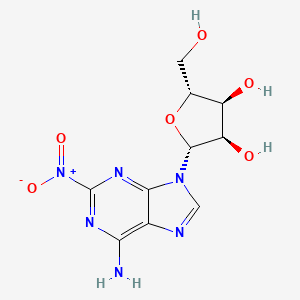


![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)

